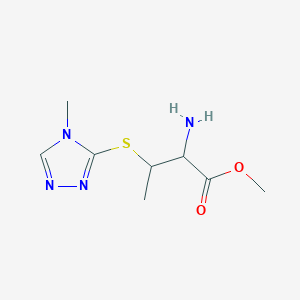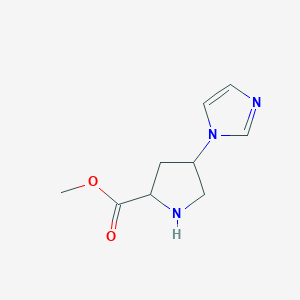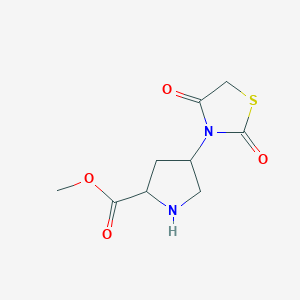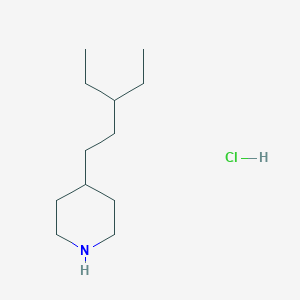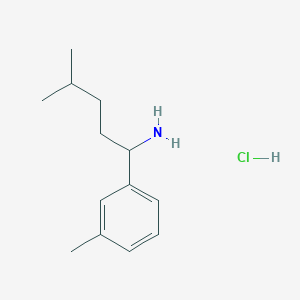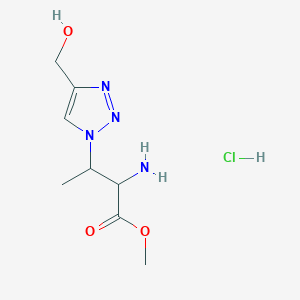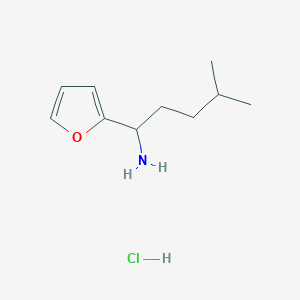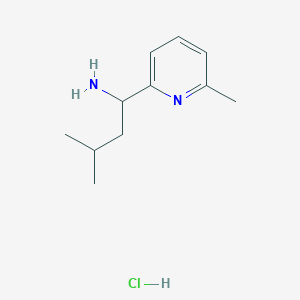![molecular formula C40H34F6N4O6 B1471594 1-[3-(三氟甲基)苯基]-2,3,4,9-四氢-1H-β-咔啉-3-羧酸乙酸酯 CAS No. 1452577-32-0](/img/structure/B1471594.png)
1-[3-(三氟甲基)苯基]-2,3,4,9-四氢-1H-β-咔啉-3-羧酸乙酸酯
描述
The compound “1-[3-(Trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid acetate” is likely to be an organic compound containing a beta-carboline backbone . Beta-carbolines are a group of indole alkaloids that are notable for their presence in a variety of plant species and for their potential pharmacological properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Trifluoromethyl groups are known to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学研究应用
抗氧化和细胞毒性特性
四氢-β-咔啉衍生物,包括与 1-[3-(三氟甲基)苯基]-2,3,4,9-四氢-1H-β-咔啉-3-羧酸乙酸酯核心结构相关的衍生物,已被研究其体外抗氧化和细胞毒性特性。一项研究表明,这些化合物基于 DPPH、ABTS 和 FRAP 测定表现出中等的抗氧化特性,表明作为抗氧化剂的潜在治疗应用。此外,研究重点关注了它们对非肿瘤细胞系的细胞毒性活性,一些衍生物在有效的抗氧化浓度下显示出轻度毒性,表明它们与 5-氟尿嘧啶和顺铂等传统细胞毒性剂相比更安全 (Goh 等人,2015).
抗癌活性
另一个重要的应用是在抗癌研究领域,其中带有取代苯基和查耳酮/(N-乙酰基)吡唑部分的 β-咔啉杂化物对各种癌细胞系表现出显着的细胞毒活性。这些杂化物还诱导凋亡并抑制 DNA 拓扑异构酶 I 活性,表明为开发新的抗癌剂提供了一条有希望的途径 (Kamal 等人,2014).
食品中的抗氧化活性
四氢-β-咔啉生物碱存在于水果和果汁中,作为抗氧化剂和自由基清除剂,表明抗氧化剂的膳食来源。这些化合物以微克/克的水平存在于各种水果和果汁中,表明在发挥含有这些化合物的水果产品的抗氧化作用中可能发挥作用,进一步支持其健康益处 (Herraiz & Galisteo, 2003).
未来方向
作用机制
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group is often involved in the trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
It is known that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials, suggesting that environmental factors may influence its action .
生化分析
Biochemical Properties
1-[3-(Trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid acetate plays a crucial role in biochemical reactions due to its unique structure. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction with cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with other biomolecules, including DNA and proteins, potentially leading to modifications in their structure and function .
Cellular Effects
The effects of 1-[3-(Trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid acetate on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, the compound can affect gene expression and cellular metabolism. Additionally, it has been observed to induce apoptosis in certain cancer cell lines, suggesting its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, 1-[3-(Trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid acetate exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as topoisomerase II, which is crucial for DNA replication and repair. By inhibiting this enzyme, the compound can induce DNA damage, leading to cell cycle arrest and apoptosis. Additionally, the compound can bind to nuclear receptors, modulating the transcription of target genes involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[3-(Trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid acetate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. These effects are particularly evident in in vitro studies using cancer cell lines .
Dosage Effects in Animal Models
The effects of 1-[3-(Trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid acetate vary with dosage in animal models. At low doses, the compound has been shown to have minimal toxic effects, while at higher doses, it can induce significant toxicity, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic effects without causing adverse effects. These findings highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
1-[3-(Trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid acetate is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also lead to the formation of reactive intermediates, which can have additional biological effects .
Transport and Distribution
The transport and distribution of 1-[3-(Trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid acetate within cells and tissues are influenced by its lipophilicity. The compound can readily cross cell membranes and accumulate in lipid-rich tissues. It interacts with transporters such as P-glycoprotein, which can affect its distribution and excretion. The compound’s distribution is also influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 1-[3-(Trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid acetate is critical for its activity. The compound has been observed to localize in the nucleus, where it can interact with DNA and nuclear proteins. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. The compound’s activity in the nucleus is crucial for its effects on gene expression and cell cycle regulation .
属性
IUPAC Name |
acetic acid;1-[3-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C19H15F3N2O2.C2H4O2/c2*20-19(21,22)11-5-3-4-10(8-11)16-17-13(9-15(24-16)18(25)26)12-6-1-2-7-14(12)23-17;1-2(3)4/h2*1-8,15-16,23-24H,9H2,(H,25,26);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRDMHQRQDNTHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC(=CC=C4)C(F)(F)F)C(=O)O.C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC(=CC=C4)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H34F6N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
780.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



